![molecular formula C10H11N3 B13555854 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the use of a Sandmeyer reaction, where N-(prop-2-yn-1-ylamino)pyridines are subjected to halogenation to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine include:
- 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
- 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the presence of the prop-2-en-1-amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-5,7-8H,6,11H2/b4-3+ |
Clave InChI |
LRILDBJBRPYYDM-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC2=NC(=CN2C=C1)/C=C/CN |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


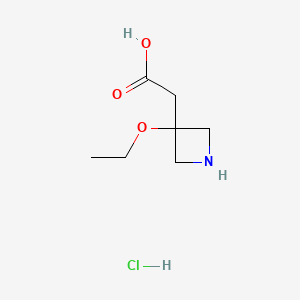

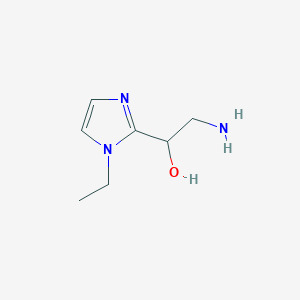
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)

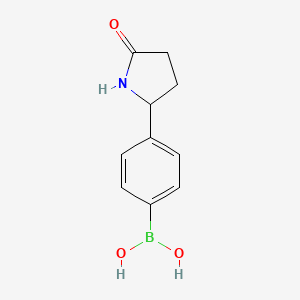
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
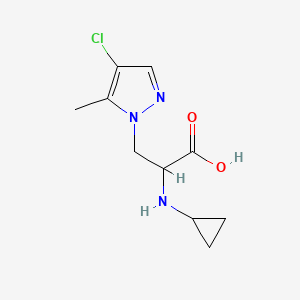
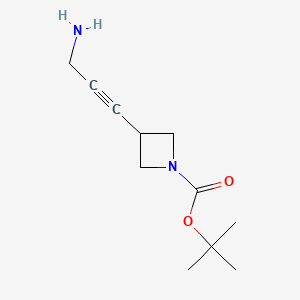


![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)
![Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13555835.png)

